molecular formula C12H13N3O2 B2628274 Methyl 5-amino-1-benzylpyrazole-4-carboxylate CAS No. 635324-70-8

Methyl 5-amino-1-benzylpyrazole-4-carboxylate

Cat. No. B2628274
CAS RN: 635324-70-8
M. Wt: 231.255
InChI Key: DKZHNQFTCCRYTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 5-amino-1-benzylpyrazole-4-carboxylate (MABPC) is a synthetic compound with a pyrazole core structure. It has been studied extensively for its potential therapeutic applications, particularly in the field of cancer research. MABPC has been shown to exhibit anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis.

Scientific Research Applications

Methyl 5-amino-1-benzylpyrazole-4-carboxylate has been studied for its potential therapeutic applications in cancer research. It has been shown to exhibit anti-cancer properties against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. Methyl 5-amino-1-benzylpyrazole-4-carboxylate has been shown to inhibit the growth of cancer cells by inducing G2/M cell cycle arrest and apoptosis. Additionally, Methyl 5-amino-1-benzylpyrazole-4-carboxylate has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients to cancer cells.

Mechanism Of Action

The mechanism of action of Methyl 5-amino-1-benzylpyrazole-4-carboxylate involves the inhibition of the Akt/mTOR signaling pathway. Akt/mTOR is a signaling pathway that is frequently activated in cancer cells, leading to increased cell proliferation and survival. Methyl 5-amino-1-benzylpyrazole-4-carboxylate inhibits this pathway by decreasing the phosphorylation levels of Akt and mTOR, leading to decreased cell proliferation and increased apoptosis.
Biochemical and Physiological Effects
Methyl 5-amino-1-benzylpyrazole-4-carboxylate has been shown to exhibit both biochemical and physiological effects. Biochemically, Methyl 5-amino-1-benzylpyrazole-4-carboxylate inhibits the Akt/mTOR signaling pathway, leading to decreased cell proliferation and increased apoptosis. Physiologically, Methyl 5-amino-1-benzylpyrazole-4-carboxylate has been shown to inhibit angiogenesis, leading to decreased blood vessel formation and decreased nutrient supply to cancer cells.

Advantages And Limitations For Lab Experiments

One advantage of using Methyl 5-amino-1-benzylpyrazole-4-carboxylate in lab experiments is its high potency against cancer cells. Methyl 5-amino-1-benzylpyrazole-4-carboxylate has been shown to exhibit anti-cancer properties at low concentrations, making it an attractive candidate for further study. However, one limitation of using Methyl 5-amino-1-benzylpyrazole-4-carboxylate in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

For the study of Methyl 5-amino-1-benzylpyrazole-4-carboxylate include optimization of the synthesis method, in vivo studies, combination studies, and safety studies.

Synthesis Methods

Methyl 5-amino-1-benzylpyrazole-4-carboxylate can be synthesized by the reaction of 5-amino-1-benzylpyrazole-4-carboxylic acid with methyl iodide in the presence of a base. The reaction yields Methyl 5-amino-1-benzylpyrazole-4-carboxylate as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.

properties

IUPAC Name

methyl 5-amino-1-benzylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N3O2/c1-17-12(16)10-7-14-15(11(10)13)8-9-5-3-2-4-6-9/h2-7H,8,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZHNQFTCCRYTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(N(N=C1)CC2=CC=CC=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 5-amino-1-benzylpyrazole-4-carboxylate

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